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neurogranin

Cat. No.: B1177982
CAS No.: 132654-77-4
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Description

Neurogranin (Ng, also known as RC3 or p17) is a 7.6 kDa, 78-amino acid postsynaptic protein abundantly expressed in the brain, particularly in the dendritic spines of the hippocampus, cerebral cortex, and striatum . It functions as a calmodulin (CaM)-binding protein that plays a critical role in synaptic plasticity, synaptic regeneration, and long-term potentiation (LTP), which are fundamental to learning and memory processes . Its mechanism of action involves the calcium- and calmodulin-signaling pathways; this compound binds to calmodulin under low calcium conditions and releases it upon a postsynaptic calcium influx, thereby fine-tuning the activation of downstream effectors like CaMKII and modulating synaptic strength in an NMDA receptor-dependent manner . Due to its central role in synaptic integrity, this compound has emerged as a promising and specific biomarker for synaptic dysfunction and loss in neurological and mental diseases . Cerebrospinal fluid (CSF) levels of this compound are significantly elevated in patients with Alzheimer's disease (AD) and mild cognitive impairment (MCI) due to AD, and these levels are strong predictors of future cognitive decline . Research indicates that this compound is not only a diagnostic aid but also correlates with key AD pathologies, showing strong positive correlations with CSF tau and p-tau, and with the rate of brain atrophy . Beyond Alzheimer's, research applications for this compound extend to studying other conditions, including Parkinson's disease, Creutzfeldt-Jakob disease, traumatic brain injury (TBI), and schizophrenia . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

132654-77-4

Molecular Formula

C6H9N3

Origin of Product

United States

Molecular Biology and Biochemistry of Neurogranin

Gene Expression and Regulation of NRGN

The expression of the gene encoding neurogranin, NRGN, is tightly controlled by specific regulatory mechanisms that ensure its prominent expression in the brain. wikipedia.org

Transcriptional Control Mechanisms

Transcriptional regulation of the NRGN gene involves the coordinated action of transcription factors that bind to defined DNA sequences within its promoter and enhancer regions. These interactions, in concert with chromatin-modifying enzymes, dictate the level of NRGN gene transcription. biologists.com While promoter regions are situated in close proximity to the gene they regulate, enhancers can exert their influence from considerable genomic distances. biologists.com The activity of these regulatory elements, and consequently NRGN expression, is associated with specific patterns of histone modifications and the activity of RNA polymerase II. biologists.com Emerging evidence also suggests that enhancer RNAs (eRNAs), transcribed from active enhancers, may contribute to enhancer-promoter communication and thereby influence NRGN transcription. biologists.comfrontiersin.org

The human NRGN gene comprises four exons and three introns, with the protein sequence encoded by exons 1 and 2. maayanlab.cloudnih.gov Investigations into the regulatory landscape of NRGN have included searching its upstream promoter region for consensus binding sites of various hormones. ijbs.comnih.gov

Protein Structure and Composition

Human this compound is a relatively small protein, composed of 78 amino acids. wikipedia.org Its specific structure and amino acid composition are fundamental to its biological function, particularly its interaction with calmodulin.

Primary Sequence and Domains (e.g., IQ Motif)

A critical functional component within the primary sequence of this compound is the IQ motif. nih.govnih.govmaayanlab.cloudijbs.comfrontiersin.orgmdpi.combiorxiv.org This motif is a somewhat conserved sequence element, generally fitting the pattern [I,L,V]QxxxRGxxx[R,K]. mdpi.comcellsignal.com Spanning approximately 23 amino acids, the IQ motif serves as a binding interface for EF-hand proteins, including calmodulin, and this interaction can occur independently of calcium levels. mdpi.comcellsignal.comebi.ac.uk

Within the this compound sequence, the IQ motif is bordered by an acidic amino acid sequence towards the N-terminus and a glycine-rich sequence towards the C-terminus. biorxiv.orgnih.gov While the IQ motif is essential for calmodulin binding, research using synthetic peptides corresponding to this region suggests that the isolated motif does not fully replicate the binding characteristics of the complete protein, indicating that the adjacent acidic sequence also contributes significantly to modulating calmodulin binding affinity. nih.gov The glycine-rich C-terminal segment of this compound has been shown to interact with the N-domain of Ca2+-bound calmodulin. biorxiv.org

The IQ motif in human this compound is located at amino acid positions 26-47. uniprot.orguniprot.org Upon engaging with calmodulin, the IQ domain, which is intrinsically disordered in isolation, undergoes a conformational change and adopts a helical structure. cellsignal.comuniprot.orguniprot.org

Post-Translational Modifications and Regulatory Mechanisms

The functional activity of this compound is subject to precise regulation through post-translational modifications, with phosphorylation and oxidation being particularly important. nih.govnih.gov

Phosphorylation of this compound by protein kinase C (PKC) represents a primary regulatory mechanism. wikipedia.orgnih.govmdpi.comnih.govaimspress.com This modification typically occurs at serine residue 36 (Ser-36). uniprot.org Phosphorylation by PKC reduces this compound's affinity for calmodulin. wikipedia.orgnih.gov This transient phosphorylation, triggered by synaptic activity, diminishes this compound's ability to bind and sequester calmodulin, thereby increasing the pool of calmodulin available to interact with other downstream signaling molecules. nih.gov Studies have indicated that the levels of phosphorylated this compound are elevated following the induction of long-term potentiation (LTP) and decreased after the induction of long-term depression (LTD). nih.gov Phosphorylation is hypothesized to prevent the re-binding of calmodulin as intracellular calcium concentrations return to baseline levels. mdpi.com The reversal of phosphorylation by protein phosphatases, including PP1, PP2A, and PP2B, is also involved in modulating this compound's interaction with calmodulin. nih.gov

Oxidative modification, specifically the formation of intramolecular disulfide bonds between cysteine residues, also impacts this compound's binding affinity for calmodulin. nih.govnih.govuniprot.org This type of modification functionally mimics the effect of PKC-mediated phosphorylation in reducing calmodulin binding. nih.gov The formation of disulfide bonds is sensitive to the cellular redox state, and cysteine residues in this compound can be oxidized by various oxidants, including nitric oxide donors. uniprot.org

These post-translational modifications, in conjunction with the calcium-dependent nature of calmodulin binding, establish a dynamic regulatory system that controls this compound's influence on synaptic signaling pathways.

Post-Translational ModificationSite(s) AffectedEffect on Calmodulin BindingRegulatory Enzyme(s)Source
PhosphorylationSer-36DecreasesProtein Kinase C (PKC) wikipedia.orgnih.govmdpi.comnih.govuniprot.orgaimspress.com
OxidationCysteine residuesDecreasesOxidants nih.govnih.govuniprot.org
DephosphorylationPhosphorylated sitesIncreases (reversal)PP1, PP2A, PP2B nih.gov

Phosphorylation by Protein Kinase C (PKC)

This compound is a well-established substrate for Protein Kinase C (PKC). nih.govjneurosci.org In vitro studies indicate that PKC is the only known kinase for this compound. pnas.org Research using intact hippocampal slices has demonstrated that this compound is a phosphoprotein in vivo, and activators of PKC, such as phorbol (B1677699) ester, stimulate its phosphorylation. jneurosci.org Further supporting the specific relationship between this compound and PKC, studies in mice with a deletion of the PKC gamma gene show an absence of glutamate- and depolarization-mediated this compound phosphorylation. pnas.org

Impact on Calmodulin Binding Affinity

A key consequence of this compound phosphorylation by PKC is the modulation of its binding affinity for calmodulin (CaM). Phosphorylation by PKC significantly lowers or attenuates this compound's ability to bind to CaM. csic.eswikipedia.orgimrpress.compnas.org This regulatory mechanism is critical because this compound binds to CaM in the absence or at low levels of Ca²⁺. csic.es When this compound is phosphorylated, the reduced affinity for CaM allows CaM to be released and become available to activate its downstream targets, such as Ca²⁺/CaM-dependent kinase II (CaMKII), for a more extended period. imrpress.comnih.gov Studies indicate that the binding of CaM and phosphorylation by PKC at the central IQ motif of this compound are mutually exclusive events. csic.es Furthermore, phosphorylated this compound exhibits lower affinity for phosphatidic acid compared to its non-phosphorylated form, suggesting that phosphorylation also interferes with this interaction. csic.es

Role in Synaptic Plasticity Modulation

This compound plays a crucial role in modulating synaptic plasticity, including both long-term potentiation (LTP) and long-term depression (LTD). wikipedia.orgimrpress.compnas.org Research has shown that this compound becomes phosphorylated by PKC following the induction of LTP. pnas.org Experimental evidence highlights the importance of this phosphorylation for synaptic plasticity; intracellular application of antibodies that bind to the this compound phosphorylation site domain has been shown to prevent the induction of LTP. pnas.org Moreover, studies utilizing a this compound mutant that is unable to be phosphorylated demonstrate that this inability results in a sub-maximal expression of LTP and a failure to potentiate synaptic transmission in rat CA1 hippocampal neurons. nih.gov The prevailing model suggests that PKC-mediated phosphorylation of this compound prevents CaM from rapidly rebinding to it. This sustained release of CaM allows for prolonged activation of its targets, contributing to the maximal expression of LTP. nih.gov Conversely, if this compound is not phosphorylated, CaM quickly re-associates with it, thereby attenuating downstream CaM signaling and leading to reduced LTP expression. nih.gov The observation that neurons expressing a phosphomimic form of this compound (mimicking constitutive phosphorylation) are unable to induce LTP further underscores the critical role of this compound's CaM-binding ability in synaptic function. nih.gov

Other Identified Post-Translational Modifications (e.g., Oxidation)

Beyond phosphorylation, the calmodulin-binding affinity of this compound is also subject to modulation by other post-translational modifications, such as oxidation. pnas.orgnih.govresearchgate.net Oxidation, particularly with nitric oxide (NO), has been shown to attenuate this compound's affinity for CaM. pnas.org Mass spectrometry-based analyses have identified several PTMs on full-length this compound in brain tissue, including acetylation, disulfide bridge formation, cysteinylation, glutathionylation (GSH modification), and general oxidation. nih.govcapes.gov.br S-glutathionylation, a reversible oxidative modification where glutathione (B108866) is conjugated to a cysteine residue, is linked to the cellular redox state and can act as a protective mechanism against irreversible oxidation of thiol groups. mdpi.com A significant portion of full-length this compound has been found to undergo GSH modification, suggesting it may serve as a means of protection against oxidative stress within the brain. nih.gov

Proteolytic Processing and Fragmentation

This compound undergoes proteolytic processing, resulting in various fragmented forms in addition to the full-length protein. This fragmentation is particularly relevant in the context of synaptic degeneration and neurodegenerative diseases. imrpress.comnih.gov

Identification of Full-Length and Truncated Forms

Studies have identified this compound in biological fluids like cerebrospinal fluid (CSF) in multiple molecular forms, including the monomeric full-length protein and both N-terminal and C-terminal truncated fragments. nih.gov Larger forms of unknown composition have also been observed. nih.gov In conditions associated with synaptic degeneration, such as Alzheimer's disease, protein hydrolysis of full-length this compound occurs. imrpress.com C-terminal fragments, along with full-length this compound, are found at elevated concentrations in the CSF of Alzheimer's disease patients. nih.gov These C-terminal fragments are thought to be released from degenerating synapses in the central nervous system. imrpress.com Analysis of endogenous this compound fragments in CSF indicates that they typically represent approximately half of the C-terminus, with most fragments lacking the IQ structural domain. imrpress.com Different immunoassay platforms designed to measure this compound have demonstrated the detection of distinct forms, including full-length this compound and a specific C-terminally truncated form ending at proline 75 (this compound trunc p75). google.comuantwerpen.beresearchgate.net This truncated p75 form is reported to be more abundant in human CSF than the intact C-terminus. google.com Mass spectrometry studies on brain tissue have also identified a variety of short endogenous peptides derived from this compound, all located within the C-terminal region of the protein. nih.gov

Mechanisms of Cleavage (e.g., Calpain 1)

The presence of this compound fragments in CSF suggests enzymatic cleavage as a relevant mechanism. nih.govresearchgate.net Investigations have identified human Calpain-1 and prolyl endopeptidase (PREP) as candidate enzymes responsible for generating the endogenous this compound peptides found in CSF. nih.govresearchgate.netnih.gov Calpain-1 is known to cleave this compound primarily in its central region, specifically within or in close proximity to its IQ structural domain. imrpress.comnih.govresearchgate.netnih.govresearchgate.net This cleavage by Calpain-1 directly impacts the functionally important IQ domain, potentially deactivating or altering this compound's role in Ca²⁺/calmodulin-dependent signaling pathways critical for synaptic plasticity. nih.govresearchgate.netnih.gov The activity of Calpain-1 is known to be increased in the brains of individuals with Alzheimer's disease. imrpress.comresearchgate.net Prolyl endopeptidase, another identified enzyme, cleaves this compound at a site located between amino acids 75 and 76, near the C-terminus. nih.govresearchgate.netnih.gov In vitro studies examining the cleavage of recombinant full-length this compound (Ng1-78) by Calpain-1 have shown that the N-terminal half of the protein is more readily cleaved compared to the C-terminal half. nih.gov While PREP effectively cleaves shorter this compound fragments in vitro, its efficiency is considerably lower on larger fragments. nih.govresearchgate.netnih.gov It has been suggested that PREP may play a role in further processing of fragments initially generated by Calpain-1. imrpress.com

Here is an interactive table summarizing some of the post-translational modifications and cleavage mechanisms of this compound:

Modification/Process Enzyme/Mechanism Involved Impact on this compound/Function Relevant Section
Phosphorylation Protein Kinase C (PKC) Lowers Calmodulin binding affinity; Modulates synaptic plasticity 2.3.1, 2.3.1.1, 2.3.1.2
Oxidation e.g., Nitric Oxide (NO) Attenuates Calmodulin binding affinity 2.3.2
S-Glutathionylation (Oxidative stress related) Potential protection against irreversible thiol oxidation 2.3.2
Proteolytic Cleavage Calpain-1 Cleaves within/near IQ domain; Affects CaM signaling; Generates fragments 2.4, 2.4.2
Proteolytic Cleavage Prolyl Endopeptidase (PREP) Cleaves near C-terminus (e.g., between aa 75-76); Processes fragments 2.4, 2.4.2

Functional Implications of Fragmentation

This compound undergoes proteolytic processing, resulting in the generation of various fragments. This fragmentation is not merely a degradation process but can have significant functional implications, potentially regulating this compound's activity and contributing to synaptic dysfunction in pathological conditions.

Studies have identified that this compound is cleaved by specific enzymes, including Calpain-1 and prolyl endopeptidase. researchgate.netnih.gov Calpain-1 cleaves this compound primarily within its central region, specifically affecting the IQ domain. researchgate.netnih.gov This cleavage within the functionally important IQ domain can potentially deactivate or alter this compound's function in Ca2+/calmodulin-dependent signaling pathways critical for synaptic plasticity. researchgate.net Prolyl endopeptidase has been shown to cleave this compound near the C-terminus, specifically between amino acids 75 and 76, yielding C-terminal fragments. researchgate.netnih.gov

The presence of this compound fragments in cerebrospinal fluid (CSF) has been extensively studied, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Elevated levels of this compound, including both full-length protein and fragments, are observed in the CSF of AD patients. mdpi.comnih.govnih.gov These elevated levels are thought to reflect synaptic degeneration and loss, which are early events in AD pathogenesis and correlate with cognitive decline. mdpi.comimrpress.comnih.govgu.seuantwerpen.be

Research indicates a shift from full-length this compound to this compound peptides in the brain tissue of individuals with sporadic and familial AD compared to controls, suggesting increased proteolytic processing during synaptic degeneration. nih.goved.ac.uk The C-terminal fragments are particularly abundant in CSF and contribute significantly to the total this compound signal detected by some assays. nih.govucl.ac.uk

The cleavage of this compound by enzymes like Calpain-1, which is known to be upregulated in AD, may contribute to the elevated levels of C-terminal fragments in CSF. researchgate.netnih.gov While the precise functional roles of all this compound fragments are still under investigation, the cleavage within the IQ domain by Calpain-1 suggests a mechanism by which fragmentation could directly impact this compound's ability to regulate CaM and downstream signaling, thus influencing synaptic function and plasticity. researchgate.net

The detection and quantification of specific this compound fragments in CSF are being explored for their potential as biomarkers to reflect particular disease stages and mechanisms of synaptic dysfunction in neurodegenerative disorders. nih.govucl.ac.uk

Here is a summary of key findings related to this compound fragmentation:

AspectDescription
Cleaving EnzymesCalpain-1, Prolyl endopeptidase researchgate.netnih.gov
Calpain-1 Cleavage SitePrimarily within the IQ domain researchgate.netnih.gov
Prolyl Endopeptidase Cleavage SiteNear the C-terminus (e.g., between amino acids 75 and 76) researchgate.netnih.gov
Impact of IQ Domain CleavagePotential deactivation or alteration of CaM-dependent signaling researchgate.net
Presence in CSFFull-length and various fragments (primarily C-terminal, also N-terminal and higher molecular weight forms) nih.govnih.govucl.ac.uk
Association with ADElevated levels of this compound (full-length and fragments) in CSF; increased ratio of peptides to full-length this compound in brain tissue nih.govnih.goved.ac.uk
Functional ImplicationMay contribute to synaptic dysfunction and cognitive decline in neurodegenerative diseases imrpress.comnih.gov
Biomarker PotentialSpecific fragments may serve as biomarkers for synaptic damage and disease progression nih.govucl.ac.uk

Cellular and Subcellular Localization of Neurogranin

Regional Distribution in the Central Nervous System

Hippocampus

The hippocampus shows high levels of neurogranin expression. frontiersin.orgaimspress.comfrontiersin.orgmdpi.compnas.orgjneurosci.orgnih.govneurology.orgoup.comnih.govnih.govnih.govmdpi.comresearchgate.net It is particularly prominent in the pyramidal cells of the CA1, CA2, and CA3 subfields. jneurosci.orgoup.com Studies in rats have shown heavy staining of the soma and apical dendrites in the stratum radiatum of CA1 pyramidal cells, with less staining in the basal dendrites in the stratum oriens. jneurosci.org In the dentate gyrus and CA4 subfield, this compound expression is weaker. oup.com Age-related changes in postsynaptic this compound distribution in the hippocampus may contribute to altered calcium/calmodulin signaling and impairments in synaptic plasticity and cognition. mdpi.com

Cerebral Cortex (e.g., Associative Cortex)

This compound is abundantly expressed in the cerebral cortex, including associative cortical areas. frontiersin.orgaimspress.comfrontiersin.orgmdpi.compnas.orgjneurosci.orgnih.govneurology.orgoup.comnih.govnih.govnih.govresearchgate.netimrpress.com In the neocortex, intense this compound immunoreactivity is observed in cellular layers II-IV, V, and VI, with dense staining in the soma and apical and basal dendrites of pyramidal cells. jneurosci.orgoup.com Layer I typically shows no signal. oup.com The distribution in the human neocortex, specifically the temporal and frontal cortex, is similar, with prominent signals in pyramidal cells throughout layers II-VI. oup.com this compound in the cerebral cortex is involved in signaling pathways related to long-term potentiation (LTP) and long-term depression (LTD). imrpress.com

Amygdala and Striatum

This compound is also detected in the amygdala and striatum. frontiersin.orgcsic.esmdpi.comnih.govpnas.orgnih.govneurology.orgnih.govnih.govnih.govimrpress.com In the amygdala, strong labeling is found in the basolateral, cortical, and amygdalocortical nuclei. jneurosci.org Immunostaining is also present in the entorhinal and primitive olfactory cortices. jneurosci.org In the striatum, such as the caudate nucleus, this compound immunoreactivity is observed, primarily localized in the soma of neurons, with dendrites and axons showing minimal or no staining. jneurosci.orgoup.com

Here is a summary of the regional distribution of this compound in the central nervous system:

Brain RegionSpecific Areas MentionedLocalization Details
HippocampusCA1, CA2, CA3, Dentate Gyrus, CA4, SubiculumHigh expression, prominent in pyramidal cells (soma, apical dendrites). jneurosci.orgoup.comnih.gov
Cerebral CortexAssociative Cortex, Frontal Cortex, Temporal CortexAbundant expression in layers II-VI of pyramidal cells (soma, dendrites). jneurosci.orgoup.com
AmygdalaBasolateral, Cortical, Amygdalocortical NucleiStrong labeling. jneurosci.org
StriatumCaudate NucleusObserved in neurons, primarily in the soma. jneurosci.orgoup.com
Thalamus, CerebellumNot prominentNearly absent or weak immunoreactivity. jneurosci.orgoup.comnih.gov

Intracellular Localization within Neurons

Within individual neurons, this compound exhibits a distinct intracellular distribution, primarily associated with postsynaptic structures.

Dendritic Spines and Postsynaptic Density

This compound is highly concentrated in dendritic spines, which are tiny protrusions on dendrites where synapses are located. csic.esaimspress.comfrontiersin.orgmdpi.comnih.govpnas.orgnih.govmdpi.comimrpress.commdpi.comnih.gov It is considered a postsynaptic protein and is often closely associated with the postsynaptic density (PSD). aimspress.commdpi.comnih.govpnas.orgjneurosci.orgnih.govnih.govmdpi.comimrpress.comnih.govnih.gov Electron microscopy studies have provided detailed information about its positioning within these structures. csic.esaimspress.comnih.govnih.gov While often associated with the PSD, quantitative analysis suggests that a significant portion of this compound labeling is located at the extrasynaptic plasma membrane adjacent to the PSD, rather than directly within the PSD itself. nih.gov This localization near the postsynaptic density may facilitate the preferential activation of targets like CaMKII, which are essential for LTP induction. imrpress.com The presence of this compound in dendritic spines implies its involvement in regulating their plasticity and stability. aimspress.com

Soma and Dendrites

Beyond the dendritic spines, this compound is also found in the soma (cell body) and dendrites of neurons. frontiersin.orgmdpi.comnih.govpnas.orgjneurosci.orgnih.govnih.govnih.gov Immunocytochemical studies have shown this compound located in the cell bodies and dendritic processes. frontiersin.orgjneurosci.orgnih.gov While concentrated in spines, it is distributed throughout the somatodendritic compartment. csic.esnih.govnih.gov In some instances, particularly in the striatum, immunostaining is found exclusively in the soma of neurons. jneurosci.org The distribution in the soma and dendrites, along with its presence in spines, highlights its widespread involvement in neuronal signaling and plasticity within these compartments.

Here is a summary of the intracellular localization of this compound within neurons:

Intracellular LocationSpecific Compartments MentionedLocalization Details
Dendritic SpinesPostsynaptic Density (PSD), Extrasynaptic membraneHighly concentrated, associated with PSD, significant localization adjacent to PSD. csic.esaimspress.comfrontiersin.orgmdpi.comnih.govpnas.orgnih.govmdpi.comimrpress.commdpi.comnih.gov
Soma (Cell Body)N/AFound in the cell bodies of neurons. frontiersin.orgmdpi.comnih.govpnas.orgjneurosci.orgnih.govnih.govnih.gov
DendritesApical Dendrites, Basal DendritesPresent in dendritic processes, distributed throughout the somatodendritic compartment. frontiersin.orgmdpi.comnih.govpnas.orgjneurosci.orgnih.govnih.govnih.gov
Intracellular Membranes/VesiclesN/AAssociates with intracellular membranes and localizes to intracellular vesicles. csic.esnih.gov
NucleiN/AA fraction of this compound is localized in neuronal nuclei, translocation regulated by synaptic activity. nih.gov

Expression in Other Tissues and Cell Types (e.g., Endothelial Cells, Cardiomyocytes)

Beyond its predominant presence in the central nervous system, this compound expression has been detected in a range of other tissues and cell types, albeit often at lower levels. Early studies identified low expression levels of Ng in the lung, spleen, and bone marrow. frontiersin.org Moderate and high levels have also been reported in B type lymphocytes and platelets, respectively. frontiersin.org

More recent investigations have specifically highlighted the expression of this compound in the cardiovascular system, focusing on endothelial cells and cardiomyocytes. This compound has been found in aortic endothelial cells in both humans and mice. wikipedia.orgnih.govresearchgate.net Studies using Western blotting and immunofluorescence staining have shown that Ng is expressed in human aortic endothelial cells (HAECs) and can even be localized to the mitochondrial fraction within these cells, co-localizing with the mitochondrial marker COX IV. nih.govresearchgate.net This suggests a potential role for this compound in regulating mitochondrial function in endothelial cells.

Research on endothelial cells indicates that this compound expression is involved in the regulation of endothelial nitric oxide synthase (eNOS) function and endothelial activation. nih.govresearchgate.net Depleting this compound in HAECs promotes Ca²⁺-calmodulin complex-dependent endothelial activation and redox imbalances. nih.govresearchgate.net Furthermore, endothelial-specific this compound knockout in mice has been shown to result in a significant delay in the flow-mediated dilation (FMD) response, indicating a role in vascular function. nih.gov this compound knockdown in HAECs has also been observed to decrease both AKT-dependent eNOS phosphorylation and eNOS expression. researchgate.net The loss of this compound expression has been linked to altered neurovascular structure and permeability, potentially contributing to neurological dysfunction. dntb.gov.ua

In cardiomyocytes, this compound expression has also been identified. wikipedia.orgnih.gov Studies utilizing the HL-1 immortalized mouse cardiomyocyte cell line have demonstrated the presence of Ng protein, which co-localizes with cardiac Troponin T and calmodulin (CaM). nih.gov This co-localization suggests a possible involvement of this compound in CaM-dependent excitation-contraction coupling in cardiac myocytes. nih.gov Research in this compound null mice has indicated that the depletion of Ng dysregulates Ca²⁺ homeostasis and can promote cardiac failure. nih.govnih.gov These mice showed significantly increased heart-to-body weight ratios and exhibited increased cardiac hypertrophy, fibrosis, and collagen deposition. nih.govnih.gov Experiments on isolated cardiac myocytes from this compound null mice revealed altered calcium spark characteristics, including decreased frequency and width but increased duration. nih.govnih.gov A lack of this compound was also associated with increased CaMKIIδ signaling and periostin protein expression in these mouse hearts. nih.govnih.gov These findings suggest that this compound plays a role in regulating Ca²⁺ handling in cardiac myocytes and that its dysfunction may contribute to heart failure. nih.govnih.gov

The expression of this compound in these non-neuronal tissues highlights its broader biological relevance beyond its well-characterized functions in the brain. Its involvement in calcium-calmodulin signaling in endothelial cells and cardiomyocytes suggests potential roles in vascular regulation, mitochondrial function, and cardiac physiology.

Here is a summary of this compound expression in selected non-neuronal tissues:

Tissue/Cell TypeExpression LevelKey FindingsSource
Endothelial CellsDetectedRegulates eNOS function and endothelial activation; involved in Ca²⁺-CaM signaling; affects mitochondrial function and redox balance. nih.govresearchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net
CardiomyocytesDetectedInvolved in Ca²⁺ homeostasis and excitation-contraction coupling; depletion linked to cardiac hypertrophy and fibrosis. nih.govnih.gov nih.govnih.gov
LungLowDetected expression. frontiersin.org frontiersin.org
SpleenLowDetected expression. frontiersin.org frontiersin.org
Bone MarrowLowDetected expression. frontiersin.org frontiersin.org
B type LymphocytesModerateDetected expression. frontiersin.org frontiersin.org
PlateletsHighDetected expression. frontiersin.org frontiersin.org
Adrenal GlandDetectedDetected expression in certain non-neuronal tissues. aimspress.com aimspress.com
KidneyDetectedDetected expression in certain non-neuronal tissues. aimspress.com aimspress.com

Physiological Functions and Molecular Mechanisms of Neurogranin

Regulation of Calcium Signaling and Calmodulin Availability

Neurogranin is a key postsynaptic protein that modulates calcium (Ca2+) signaling and the availability of calmodulin (CaM), a primary intracellular Ca2+ sensor. nih.govpnas.org Its function is intricately linked to the dynamic interplay between these two molecules, which is fundamental for numerous neuronal processes.

This compound's interaction with CaM is uniquely regulated by intracellular calcium concentrations. Unlike most CaM-binding proteins that bind to CaM in the presence of calcium, this compound preferentially binds to the calcium-free form of CaM (apoCaM). nih.govnih.govoup.com This binding is mediated by an IQ motif within this compound. nih.gov

When intracellular Ca2+ levels rise, the affinity of this compound for CaM decreases, leading to the release of CaM. oup.complos.orgnih.gov This release allows CaM to bind with Ca2+ and subsequently activate downstream signaling pathways. oup.com Conversely, at basal, low Ca2+ concentrations, this compound sequesters CaM, acting as a reservoir for this critical signaling molecule. nih.govbiorxiv.org

The binding affinity of this compound for CaM is also modulated by other factors, including phosphorylation by protein kinase C (PKC) and oxidation, both of which reduce its ability to bind CaM. pnas.org Phosphorylation of a specific serine residue (Ser36) within the IQ motif prevents this compound from binding to CaM. nih.gov

Summary of this compound-Calmodulin Interaction
ConditionThis compound-Calmodulin BindingResulting Calmodulin Availability
Low Intracellular Ca2+High affinity, sequesters apoCaMLow availability of free CaM
High Intracellular Ca2+Low affinity, releases CaMHigh availability of Ca2+/CaM
PKC Phosphorylation of this compoundBinding is inhibitedIncreased availability of free CaM

By controlling the availability of CaM, this compound indirectly regulates the activity of key downstream enzymes crucial for synaptic plasticity, most notably Ca2+/calmodulin-dependent protein kinase II (CaMKII) and calcineurin (CaN). nih.govplos.orgjneurosci.orgbiorxiv.org Both CaMKII and calcineurin are activated by Ca2+/CaM, but they have opposing effects on synaptic strength; CaMKII activation is associated with the strengthening of synapses (LTP), while calcineurin activity leads to their weakening (LTD). plos.orgjneurosci.orgbiorxiv.orgfrontiersin.org

At high frequencies of calcium spikes, this compound promotes the activation of CaMKII. plos.orgbiorxiv.org By sequestering CaM at basal Ca2+ levels and releasing it during significant Ca2+ influx, this compound ensures a rapid and robust supply of CaM to activate CaMKII. jneurosci.org Computational models suggest that this compound suppresses the basal activity of calcineurin, which in turn increases the likelihood of CaMKII autophosphorylation and sustained activation. plos.orgnih.gov In mice lacking the this compound gene, there is a decreased basal level of activated CaMKII. pnas.org

Conversely, at intermediate calcium spike frequencies, this compound can facilitate LTD by limiting the activation of CaMKII and favoring calcineurin activity. plos.org This frequency-dependent regulation highlights this compound's role as a fine-tuner of synaptic responses.

This compound's high concentration in neurons and its affinity for apoCaM can influence intracellular calcium dynamics. jneurosci.org By binding to CaM, this compound effectively reduces the pool of free CaM available to buffer Ca2+. nih.gov This leads to a more significant transient increase in free intracellular Ca2+ concentration ([Ca2+]i) for a given Ca2+ influx. jneurosci.org

Studies in this compound knockout mice have shown that the [Ca2+]i response to tetanic stimulation is significantly diminished compared to wild-type mice. jneurosci.org This suggests that this compound amplifies Ca2+ signals by a "mass-action" mechanism: the higher the this compound concentration, the more CaM is sequestered, leading to a greater rise in free [Ca2+]i upon stimulation. jneurosci.org This amplification is crucial for triggering downstream Ca2+-dependent processes like LTP. jneurosci.org

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. frontiersin.org this compound is a critical player in this process, modulating the two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD). nih.govfrontiersin.orgimrpress.com

This compound is essential for the induction and full expression of LTP, a persistent strengthening of synapses. nih.govnih.govnih.govtandfonline.com Its role in LTP is multifaceted and directly linked to its regulation of CaM and CaMKII.

Lowering the LTP Threshold : By increasing the availability of CaM during high-frequency stimulation, this compound lowers the threshold for LTP induction. nih.govsemanticscholar.org Overexpression of this compound can potentiate synaptic transmission in an LTP-like manner, and this potentiation is dependent on NMDA receptor and CaMKII activity. nih.govnih.gov

Essential for Maximal LTP : Studies have shown that the phosphorylation of this compound by PKC is necessary for maximal LTP expression. nih.gov A mutant form of this compound that cannot be phosphorylated fails to potentiate synaptic transmission and results in a sub-maximal LTP. nih.gov

Requirement for LTP Induction : Knocking down this compound expression blocks LTP induction. nih.gov Similarly, this compound knockout mice exhibit significant deficits in high-frequency-induced LTP. jneurosci.orgjneurosci.orgmdpi.com The intracellular application of antibodies that bind to the phosphorylation site of this compound also prevents LTP induction. pnas.org

The mechanism by which this compound facilitates LTP involves concentrating CaM in dendritic spines, making it readily available to activate CaMKII upon Ca2+ influx. jneurosci.orgnih.govsemanticscholar.org This targeted availability of CaM is crucial for the downstream signaling events that lead to the insertion of AMPA receptors into the postsynaptic membrane, a key step in LTP expression. frontiersin.orgnih.gov

Impact of this compound on Long-Term Potentiation (LTP)
Experimental ConditionEffect on LTPUnderlying Mechanism
This compound OverexpressionEnhances synaptic strength, mimics and occludes LTP nih.govnih.govIncreased CaM availability for CaMKII activation semanticscholar.org
This compound Knockout/KnockdownImpairs or blocks LTP induction jneurosci.orgjneurosci.orgnih.govReduced CaM availability and diminished Ca2+ signaling jneurosci.org
Non-phosphorylatable this compound MutantResults in sub-maximal LTP nih.govInability to release CaM effectively for sustained target activation nih.gov

Long-term depression (LTD) is a long-lasting reduction in synaptic efficacy. jneurosci.orgfrontiersin.org this compound also plays a modulatory role in LTD, primarily through its influence on the balance between CaMKII and calcineurin activation. nih.gov

In this compound knockout mice, low-frequency-induced LTD is enhanced. jneurosci.orgjneurosci.org This suggests that in the absence of this compound, the balance of CaM-dependent signaling shifts towards calcineurin activation, which is the key enzyme for LTD induction. jneurosci.org

Computational modeling studies have provided further insight into this frequency-dependent modulation. At low calcium spike frequencies, which typically induce LTD, this compound can inhibit the onset of LTD by limiting calcineurin activation. plos.orgbiorxiv.orgnih.gov However, at intermediate frequencies, it may facilitate LTD by preventing CaMKII from effectively competing for the available CaM. plos.orgbiorxiv.orgnih.gov Therefore, this compound acts as a sophisticated regulator that helps to set the threshold and direction of synaptic plasticity based on the pattern of neuronal activity. frontiersin.org

Mechanisms of Metaplasticity Regulation

Metaplasticity, the plasticity of synaptic plasticity, is a crucial process by which neurons regulate their ability to undergo subsequent synaptic strengthening or weakening. This compound (Ng) has been identified as a key regulator of metaplasticity, primarily by shifting the threshold for the induction of long-term potentiation (LTP) and long-term depression (LTD). nih.govfrontiersin.orgnih.gov

The molecular basis for this regulation lies in this compound's interaction with calmodulin (CaM), a vital calcium-binding protein. nih.govfrontiersin.orgnih.gov In hippocampal neurons, increasing the levels of this compound lowers the threshold for LTP induction while simultaneously raising the threshold for LTD. nih.govfrontiersin.orgnih.gov This effect is not due to a change in the localization of the key enzymes responsible for LTP and LTD, namely CaM-dependent protein kinase II (CaMKII) and calcineurin, respectively. nih.govfrontiersin.org Research indicates that CaMKII is concentrated near the plasma membrane of dendritic spines, whereas calcineurin is found further away. nih.govfrontiersin.org

This compound's role is to target and concentrate CaM closer to the plasma membrane. nih.govfrontiersin.org This strategic positioning of CaM in proximity to CaMKII is thought to favor the activation of CaMKII over calcineurin upon calcium influx. nih.govfrontiersin.org By modulating the spatial localization of CaM within the dendritic spine, this compound effectively biases the synapse towards potentiation, providing a mechanistic explanation for its role in metaplasticity. nih.govfrontiersin.org This shift in the frequency-response curve of synaptic plasticity facilitates LTP and hinders LTD. frontiersin.orgnih.gov

Key Findings on this compound and MetaplasticityReference
Increased this compound lowers the threshold for LTP induction. nih.govfrontiersin.orgnih.gov
Increased this compound augments the threshold for LTD induction. nih.govfrontiersin.orgnih.gov
This compound targets Calmodulin (CaM) closer to the plasma membrane in dendritic spines. nih.govfrontiersin.org
The localization of CaMKII (near the plasma membrane) and calcineurin (away from the plasma membrane) is not altered by this compound. nih.govfrontiersin.org
The altered localization of CaM by this compound is proposed to favor CaMKII activation. nih.govfrontiersin.org

Contribution to Synaptic Transmission and Strength

This compound plays a significant role in enhancing the sensitivity of the postsynaptic terminal, thereby increasing synaptic strength. nih.govembopress.org This potentiation of synaptic transmission is dependent on neuronal activity and the activation of N-methyl-D-aspartate receptors (NMDARs). nih.govembopress.orgfrontiersin.org The enhancement of synaptic strength mediated by this compound mimics and can even occlude long-term potentiation (LTP), a fundamental cellular mechanism for learning and memory. nih.govembopress.org

The core of this function is the regulated binding of this compound to calmodulin (CaM). nih.govembopress.org By targeting CaM within dendritic spines, this compound is essential for enhancing postsynaptic sensitivity. nih.gov An increase in local calcium concentration within the spine leads to the dissociation of CaM from this compound, allowing CaM to activate downstream targets like CaMKII. nih.gov This mechanism provides a direct link between the stimuli that induce neuronal plasticity and the resulting postsynaptic potentiation. nih.gov

This compound's influence on synaptic strength is intricately linked to its modulation of neurotransmitter receptor function, particularly NMDARs and AMPA receptors (AMPARs). The potentiation of synaptic transmission by this compound is NMDAR-dependent. nih.govembopress.orgtandfonline.com During the induction of LTP, the depolarization of the postsynaptic cell relieves the magnesium block from NMDARs, allowing calcium to enter the dendritic spine. nih.gov this compound's ability to regulate the availability of calmodulin in response to this calcium influx is crucial for the downstream signaling that leads to synaptic strengthening. nih.gov

Furthermore, this compound-mediated potentiation involves an increase in the number of AMPARs at the synapse. nih.gov This synaptic insertion of AMPARs, specifically those containing the GluR1 subunit, is a key expression mechanism of LTP in hippocampal CA1 neurons. nih.gov The process is dependent on the calcium/calmodulin signaling pathway, highlighting this compound's role in linking NMDAR activation to changes in AMPAR trafficking and function. nih.govimrpress.com Studies have shown that a deficit of this compound can increase tolerance to NMDAR inhibition. elsevierpure.com

This compound's Interaction with Neurotransmitter ReceptorsKey FunctionReference
NMDARs This compound-mediated synaptic potentiation is dependent on NMDAR activation and subsequent calcium influx. nih.govembopress.orgtandfonline.com
A deficit in this compound can lead to increased tolerance to NMDAR inhibition. elsevierpure.com
AMPARs This compound promotes the synaptic insertion of AMPA receptors, particularly GluR1-containing receptors. nih.gov
The increase in synaptic AMPARs contributes to the enhancement of synaptic strength. nih.gov

Influence on Dendritic Spine Morphology and Dynamics

Dendritic spines are small, actin-rich protrusions from a neuron's dendrite that receive the majority of excitatory synaptic inputs. Their morphology and dynamic nature are critical for synaptic plasticity and cognitive functions. dovepress.comnih.gov this compound is highly concentrated in dendritic spines, particularly near the postsynaptic density. nih.govimrpress.com

By regulating the dynamics of calmodulin (CaM) within these spines, this compound plays a role in their function. nih.gov Live-cell imaging studies have revealed that this compound influences the diffusion rate of CaM in dendritic spines. nih.gov This suggests that this compound's enhancement of synaptic strength is due to its ability to target, rather than immobilize, CaM within the spine. nih.gov While direct evidence linking this compound to specific morphological changes in dendritic spines is still emerging, its established role in modulating the calcium-calmodulin signaling pathway, a key regulator of the actin cytoskeleton, points towards an indirect influence on spine structure and plasticity. The development and plasticity of spines are essential for cognitive processes, and defects in their morphology are associated with neurological disorders. dovepress.com

Involvement in Learning and Memory Processes

This compound is fundamentally involved in the cellular mechanisms that underlie learning and memory. imrpress.com Its role in synaptic plasticity, specifically long-term potentiation (LTP), is a cornerstone of this function. imrpress.comoup.com LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered to be a major cellular mechanism for memory consolidation. imrpress.comresearchgate.net

The expression of this compound is crucial for normal synaptic plasticity and memory formation. Knocking down this compound has been shown to block the induction of LTP. embopress.org Conversely, overexpression of this compound enhances synaptic transmission in a manner that mimics LTP. imrpress.com Given that this compound is abundant in brain regions critical for memory, such as the hippocampus and cerebral cortex, its proper function is essential for cognitive processes. researchgate.net Cerebrospinal fluid (CSF) levels of this compound are being investigated as a potential biomarker for synaptic dysfunction in neurodegenerative diseases that are characterized by memory impairment. oup.comresearchgate.netneurology.org

Role of this compound in Learning and MemorySupporting EvidenceReference
Essential for LTP Knocking down this compound blocks LTP induction. embopress.org
Mimics LTP Overexpression of this compound enhances synaptic strength in an LTP-like manner. imrpress.com
Cognitive Relevance Concentrated in brain regions crucial for memory, such as the hippocampus. researchgate.net
Biomarker Potential CSF this compound levels may reflect synaptic health and are associated with memory performance. oup.comresearchgate.netneurology.org

Neurogranin Dysregulation in Neurological and Psychiatric Pathophysiology

General Mechanisms of Synaptic Dysfunction and Loss in Disease

Synaptic dysfunction and loss are fundamental characteristics observed early in the course of many neurological diseases and are strongly correlated with cognitive impairment. tandfonline.comimrpress.comnih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgucl.ac.uk This synaptic pathology can precede neuronal death. imrpress.comnih.gov Mechanisms contributing to synaptic failure include oxidative stress, defective energy metabolism, impaired organelle and protein degradation, and loss of cytoskeletal dynamics. researchgate.net The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease or alpha-synuclein (B15492655) in Parkinson's disease, also contributes to aberrant proteostasis and synaptic damage. researchgate.netdiva-portal.org Synaptic dysfunction can arise from alterations in intrinsic molecular mechanisms at the synapse or be secondary to changes in the surrounding biochemical environment. nih.gov An imbalance between excitatory and inhibitory signaling is also implicated in synaptic dysfunction in various neurological conditions. nih.govmdpi.com

Neurogranin in Alzheimer's Disease Pathophysiology

Synaptic damage and loss are crucial aspects of Alzheimer's disease (AD) pathophysiology and form the basis of cognitive impairment in this disorder. imrpress.comimrpress.com this compound, being a key postsynaptic protein involved in synaptic plasticity, has been extensively studied in the context of AD. imrpress.comaimspress.comimrpress.com

Alterations in this compound Expression and Processing in AD Brain

Studies have revealed alterations in this compound levels in the brains of individuals with AD. The expression of this compound is diminished in post-mortem brain tissue from the frontal cortex and hippocampus in AD patients, with a more pronounced decrease observed in early-onset AD compared to late-onset AD. tandfonline.commdpi.com This reduction in brain tissue this compound is thought to reflect synaptic degeneration and the loss of synaptic elements in the presence of AD pathology. nih.gov Conversely, this compound levels in the cerebrospinal fluid (CSF) are typically elevated in AD patients, including those in the prodromal phase. mdpi.comaimspress.comneurology.orgoup.comnih.gov This increase in CSF this compound is believed to result from the release of the protein into the extracellular space and CSF due to synaptic damage and degeneration. mdpi.comaimspress.comnih.gov Research also suggests that the processing of full-length this compound into endogenous peptides may be increased in AD brain tissue, further reflecting ongoing synaptic degeneration. nih.gov

Table 1: Alterations in this compound Levels in AD

LocationAD State (vs Control)TrendReference
Brain TissueADDecreased tandfonline.commdpi.comnih.gov
Cerebrospinal Fluid (CSF)ADIncreased mdpi.comaimspress.comneurology.orgoup.comnih.gov

Mechanistic Interactions with Amyloid-Beta (Aβ) and Tau Pathology

This compound's involvement in AD pathophysiology includes mechanistic interactions with the hallmark proteins, amyloid-beta (Aβ) and tau. The relationship between this compound and Aβ is primarily manifested at synapses. imrpress.com Soluble forms of Aβ are detrimental to synapses and can disrupt synaptic function and long-term potentiation (LTP). imrpress.comresearchgate.netnih.gov this compound has been shown to be able to reverse synaptic depression and LTP deficits induced by Aβ, suggesting a potential protective role against Aβ-mediated synaptic toxicity. nih.gov This restorative effect is dependent on the interaction between this compound and calmodulin, and the subsequent activation of CaMKII. nih.gov

This compound is also strongly associated with tau pathology. neurology.orgneurology.org Studies have shown a significant correlation between CSF this compound and both total tau (t-tau) and phosphorylated tau (p-tau) levels in AD patients. neurology.orgneurology.orgembopress.org This association is often stronger than the correlation observed between this compound and Aβ levels. neurology.org The interaction between this compound, tau protein, and Aβ42 may represent a crucial mechanism contributing to synaptic damage in AD. imrpress.comimrpress.com In post-mortem studies, this compound gene (NRGN) expression has been found to be negatively correlated with amyloid and tau protein pathology in the cortex. imrpress.comimrpress.com

Contribution to Synaptic Vulnerability and Cognitive Impairment Mechanisms in AD Models

High levels of this compound in CSF are associated with increased levels of synaptic vulnerability and decreased cognitive function in AD patients. aimspress.com this compound is considered to reflect synaptic degeneration and has the potential to predict cognitive decline in AD. imrpress.comimrpress.com Synaptic dysfunction, as assessed via this compound, may be an early pathological process in age-related neurodegeneration and a sensitive marker of age-related cognitive abilities, potentially preceding or acting independently from AD pathogenesis. neurology.org

In AD models, synaptic dysfunction occurs before the formation of amyloid plaques and tau tangles. frontiersin.org Studies using early-onset familial AD models have indicated that synaptic transmission is depressed by Aβ-triggered mechanisms. frontiersin.org this compound's role in regulating synaptic plasticity, particularly LTP, is crucial for cognitive functions like memory and learning. imrpress.comaimspress.comimrpress.comaimspress.com Alterations in this compound levels and function contribute to the synaptic vulnerability observed in AD, impacting LTP and leading to cognitive deficits. mdpi.comnih.govnih.govneurology.org Higher baseline CSF this compound is associated with faster declines in cognition, cortical glucose metabolism, and hippocampal volumes in individuals with mild cognitive impairment (MCI) and AD. neurology.org This suggests that this compound levels can track the progression of synaptic pathology and associated cognitive decline. mdpi.comaimspress.comoup.com

Table 2: this compound Associations in AD

AssociationFindingReference
CSF this compound and Cognitive DeclineHigher levels associated with increased synaptic vulnerability and decreased cognitive function; predicts cognitive decline. imrpress.comaimspress.comimrpress.comneurology.org
CSF this compound and Tau (t-tau, p-tau)Strong positive correlation. neurology.orgneurology.orgembopress.org
CSF this compound and Amyloid-beta (Aβ)Correlation reported, often weaker than with tau. nih.govneurology.orgnih.gov
Brain this compound Expression and Aβ/Tau PathologyNegative correlation in cortical regions. imrpress.comimrpress.comnih.gov
This compound and LTP deficits induced by AβThis compound can reverse these deficits. nih.gov

This compound in Other Neurodegenerative Conditions (Mechanistic Focus)

While this compound has been most extensively studied in AD, its role in other neurodegenerative diseases is also being investigated, primarily focusing on mechanistic links to synaptic dysfunction.

Parkinson's Disease

Synaptic dysfunction is recognized as an early change in Parkinson's disease (PD). frontiersin.orgdiva-portal.org Neurons expressing this compound in the cortex degenerate in the late stages of PD. mdpi.comfrontiersin.org Studies have explored the relationship between this compound and alpha-synuclein, a key protein involved in PD pathology. Coimmunoprecipitation studies in the human superior temporal cortex have confirmed an interaction between alpha-synuclein and this compound. mdpi.comnih.gov This interaction is reported to be decreased in the brains of patients diagnosed with PD compared to healthy controls. mdpi.comnih.gov

Reduced CSF this compound levels have been observed in some studies of PD patients, potentially reflecting reduced synaptic activity possibly due to presynaptic alpha-synuclein deposits. mdpi.comnih.gov However, other studies have reported notably higher CSF this compound concentrations in drug-naïve PD patients compared to controls, which was associated with reduced cognition and higher motor disease stage, potentially indicating early-stage PD with marked postsynaptic loss. mdpi.com Levels of phosphorylated this compound have also been found to be lower in the superior temporal cortex in PD patients. frontiersin.org The decreased interaction between this compound and alpha-synuclein in PD patients compared to normal brains could potentially affect LTP. nih.gov While alpha-synuclein is traditionally considered presynaptic and this compound postsynaptic, their interaction might occur extracellularly at the synapse, in non-neuronal cells, or in the cell body. nih.gov

Table 3: this compound Findings in Parkinson's Disease

Location/MeasureFinding in PD (vs Control)Reference
Brain Tissue (Cortex)Neurons expressing Ng degenerate in late stages. mdpi.comfrontiersin.org
Brain Tissue (Sup. Temp. Cortex)Decreased interaction between Ng and alpha-synuclein. mdpi.comnih.gov
Brain Tissue (Sup. Temp. Cortex)Lower levels of phosphorylated Ng. frontiersin.org
CSFVaried findings: some studies show decreased levels, others show increased levels in specific subgroups. mdpi.comnih.govnih.gov

Creutzfeldt–Jakob Disease

Creutzfeldt–Jakob disease (CJD) is a rapidly progressive and fatal neurodegenerative disorder characterized by severe synaptic degeneration and neuronal loss. frontiersin.orgnih.gov Studies have consistently shown significantly elevated levels of cerebrospinal fluid (CSF) this compound in patients with CJD compared to healthy controls and individuals with other neurodegenerative diseases like Alzheimer's disease (AD). mdpi.comnih.govcresa.cateurekalert.orgresearchgate.net

Research indicates that CSF this compound levels are substantially higher in CJD patients, with one study reporting levels approximately 4.75 times greater than in neurological controls. nih.gov These elevated levels are thought to reflect the massive synaptic damage occurring in the brains of CJD patients. researchgate.net CSF this compound has demonstrated high accuracy in differentiating CJD from other neurodegenerative dementias, including AD. mdpi.comnih.gov

Furthermore, studies suggest that increased CSF this compound levels in CJD are associated with a shorter disease duration, indicating its potential as a prognostic marker for predicting the clinical evolution of the disease. cresa.cateurekalert.org this compound levels in CJD have been found to correlate positively with other established markers of neuronal damage and astrogliosis, such as total tau (t-tau) and 14-3-3 protein. mdpi.comnih.govresearchgate.net

StudyPatient Group (n)Control Group (n)Mean CSF this compound (Patient Group)Mean CSF this compound (Control Group)Fold Increase (vs. Control)AUC for CJD vs. Controls
Blennow et al.CJD (81)NCs (64)Not specifiedNot specified~4.75 nih.gov0.96 nih.gov
Antonell et al.CJD (unspecified)Controls (unspecified)Significantly higher mdpi.comLower mdpi.comMore increased than in other NDs mdpi.comNot specified

This table summarizes key findings regarding CSF this compound levels in CJD. mdpi.comnih.gov

Traumatic Brain Injury (TBI) and Synaptic Changes

Traumatic Brain Injury (TBI) is a significant global health issue that can lead to both short- and long-term synaptic alterations in the central nervous system, potentially increasing the risk of cognitive impairment. frontiersin.orgnih.gov this compound, being a postsynaptic protein crucial for synaptic plasticity, has been investigated for its role and changes following TBI. nih.govpitt.edunih.gov

Animal studies using models of TBI, such as controlled cortical impact (CCI) and diffuse axonal injury (DAI), have shown changes in this compound expression levels in brain regions like the hippocampus and cortex. frontiersin.orgnih.govpitt.eduane.pl For instance, studies in rats have observed a significant reduction in this compound levels in the hippocampus shortly after CCI. frontiersin.orgnih.gov Conversely, increased levels of this compound have been detected in the serum and CSF of patients acutely after TBI. frontiersin.orgnih.govjst.go.jpnih.govjst.go.jpquanterix.comresearchgate.net

Elevated serum this compound levels in acute TBI patients have been reported to be significantly higher compared to non-TBI controls, suggesting its potential as a circulating biomarker for acute TBI. frontiersin.orgnih.gov One study found median serum this compound values to be notably higher in TBI cases (0.18 ng/mL) compared to controls (0.02 ng/mL). nih.gov The increase in biofluid this compound levels following TBI may be attributed to neuronal injury and potential damage to the blood-brain barrier. jst.go.jpnih.govjst.go.jp

Research is ongoing to further delineate the mechanistic role of this compound in the pathophysiology of experimental TBI and explore the therapeutic potential of modulating this compound expression to restore synaptic plasticity and improve functional outcomes. pitt.edunih.govresearchgate.net

This compound in Psychiatric Disorders (Mechanistic Focus)

This compound's involvement in synaptic plasticity and calcium signaling pathways makes it a compelling candidate for investigation in the context of psychiatric disorders, which are often associated with synaptic dysfunction. frontiersin.orgucl.ac.uk

Schizophrenia

Schizophrenia is a complex psychiatric disorder with a strong genetic component. ucl.ac.uk The this compound gene (NRGN) has been identified as a risk gene for schizophrenia in genome-wide association studies (GWAS). ucl.ac.ukmit.edunih.govplos.orgbiorxiv.org Polymorphisms in the NRGN gene have been associated with an increased risk of schizophrenia and variations in cognitive performance and cerebral structure in affected individuals. ucl.ac.ukmit.eduplos.org

Studies investigating this compound levels in schizophrenia have yielded mixed results. While some postmortem brain studies have indicated a decrease in this compound immunostaining in areas of the prefrontal cortex in individuals with schizophrenia, studies on CSF this compound levels in first-episode psychosis patients have not consistently shown statistically significant differences compared to controls. frontiersin.orgucl.ac.uknih.gov However, some research suggests that antipsychotic treatment might be associated with lower levels of CSF this compound. frontiersin.orgucl.ac.uk

Mechanistically, this compound, encoded by the schizophrenia risk gene NRGN, is a calmodulin-binding protein enriched in postsynaptic compartments. nih.govresearchgate.net Its expression is reported to be reduced in the post-mortem brains of schizophrenic patients. nih.govresearchgate.net Research suggests that this compound bidirectionally modulates long-term potentiation (LTP) in the hippocampus. nih.govresearchgate.net Decreased this compound levels have been shown to significantly affect the phosphorylation patterns of postsynaptic density proteins, including those linked to schizophrenia and autism. nih.govresearchgate.net This altered phosphorylation landscape, particularly the hypo-phosphorylation of the NMDA receptor subunit Grin2A, can lead to accelerated decay of NMDA receptor currents, highlighting a potential mechanism by which altered this compound levels contribute to cognitive deficits in schizophrenia by affecting synaptic plasticity through the regulation of protein phosphatase 2B (PP2B) activity. nih.govbiorxiv.orgresearchgate.netnih.gov

Depression and Anxiety-Related Behaviors (Animal Models)

Animal models have been utilized to explore the role of this compound in depression and anxiety-related behaviors. Studies in this compound knockout mice have revealed phenotypes that include altered anxiety levels. mdpi.comresearchgate.netnih.gov These mice have shown decreased nesting behavior, selective increases in locomotor activity in a novel environment, and in some tests, paradoxically increased open arm exploration. nih.gov These behavioral profiles in this compound knockout mice are considered to recapitulate some symptoms observed in neuropsychiatric disorders, including altered anxiety. nih.gov

Research has also investigated potential therapeutic interventions targeting pathways related to this compound in animal models of anxiety and depression. For example, studies on the effects of standardized Bacopa monnieri extract in prenatally stressed rat offspring, a model for anxiety and depression, have shown that this treatment can reduce anxiety-like behaviors and may involve mechanisms related to synaptic proteins like this compound. mdpi.com

Role in Neurodevelopmental Processes and Associated Disorders

This compound plays a role in neurodevelopmental processes, including synaptogenesis and synaptic plasticity, which are critical for normal brain development and function. nih.govpnas.org The timing of these processes, particularly synaptic pruning during early adulthood, is of interest in the context of neurodevelopmental disorders like schizophrenia. ucl.ac.uk

The NRGN gene is associated with a rare genetic disorder known as Jacobsen syndrome, which is characterized by intellectual disability, implying a significant role for this compound in cognitive function and neurodevelopment. pnas.org

While the neurodevelopmental hypothesis is central to understanding disorders like schizophrenia, direct ante-mortem human evidence linking this compound levels to specific neurodevelopmental processes like aberrant synaptic pruning in these conditions is still an area of active research. ucl.ac.uk Studies examining CSF this compound levels in conditions considered to have a neurodevelopmental origin, such as first-episode psychosis, have not consistently provided clear evidence of altered this compound levels, although the influence of factors like antipsychotic medication needs to be considered. frontiersin.orgucl.ac.uk

Further research is needed to fully elucidate the specific roles of this compound in various stages of neurodevelopment and how disruptions in its function or expression contribute to the pathophysiology of associated disorders.

Experimental Methodologies and Research Models for Neurogranin Studies

In Vitro Research Paradigms

In vitro studies provide controlled environments to dissect the molecular interactions and cellular effects of neurogranin.

Cultured Neuronal Systems (e.g., Hippocampal Neurons)

Cultured neuronal systems, particularly those derived from the hippocampus, are widely used to study this compound's role in synaptic development and plasticity nih.gov. Studies using cultured hippocampal neurons have shown that this compound expression is regulated by synaptic activity nih.gov. For instance, long-term blockade of NMDA receptors significantly decreases this compound expression, while treatments that enhance synaptic activity, such as long-term bicuculline (B1666979) treatment or co-culture with glial cells or cholesterol, increase its expression nih.gov. Chemical long-term potentiation (cLTP) induction in cultured hippocampal neurons has been observed to cause an initial decrease in this compound levels, followed by a slow recovery nih.gov. This effect is particularly evident in the synaptosome-enriched fraction, suggesting local synthesis in dendrites nih.gov. Furthermore, lentiviral expression of this compound in cultured hippocampal neurons has been shown to increase the density of both excitatory and inhibitory synapses nih.gov. The expression levels of this compound in cultured hippocampal neurons have been reported to be about 10% of those found in the adult hippocampus nih.govaimspress.com. Studies on neuronal cultures also indicate that this compound is involved in the processes of synaptogenesis and neuronal maturity nih.govresearchgate.net.

Cell-Free Biochemical Assays (e.g., Calmodulin Binding Studies)

Cell-free biochemical assays are essential for characterizing the direct interactions of this compound with other molecules, most notably calmodulin (CaM). This compound is known to bind to calmodulin in the absence of calcium mybiosource.com. This binding affinity is reduced by increasing calcium concentrations, as well as by phosphorylation by protein kinase C (PKC) or oxidation acs.orgijbs.com.

Biophysical methods, such as surface plasmon resonance (SPR) biosensor analysis and microscale thermophoresis (MST), have been employed to study the dynamics of calmodulin interactions with this compound diva-portal.org. SPR analysis has confirmed that the calmodulin-neurogranin interaction has a higher affinity under calcium-depleted conditions compared to calcium-saturated conditions diva-portal.org. Specifically, the interaction had a dissociation constant (KSPR.D.) of 480 nM under Ca2+-depleted conditions and 19 μM under Ca2+-saturated conditions diva-portal.org. MST has also qualitatively confirmed these results, with estimated dissociation constants of 890 nM for the this compound-calmodulin interaction diva-portal.org.

Studies have demonstrated that this compound alters the structure and calcium binding properties of calmodulin nih.gov. This compound makes contacts with both the N- and C-domains of calmodulin, leading to altered calcium binding kinetics nih.gov. It has been shown that this compound can induce a significant decrease in the affinity of calcium binding to the C-terminal domain of calmodulin, accompanied by an increased calcium dissociation rate nih.gov. This suggests that this compound plays a significant role in controlling the intracellular calcium-calmodulin signaling pathway by influencing the availability and calcium saturation of calmodulin nih.gov.

In Vivo Animal Models

In vivo animal models, primarily mice, are invaluable for investigating the behavioral and physiological consequences of altered this compound expression.

Overexpression Models (e.g., Lentiviral Gene Delivery)

Overexpression models are used to investigate the effects of increased this compound levels. Lentiviral gene delivery is a common method for achieving this compound overexpression in specific brain regions, such as the hippocampus researchgate.netnih.gov. Lentiviruses are effective vectors for delivering genetic material to non-dividing cells like neurons, allowing for stable and permanent transgene expression frontiersin.orggenecopoeia.com.

Intrahippocampal injection of a lentiviral vector expressing this compound has been shown to enhance cognitive function in mouse models, including those for Alzheimer's disease (AD), such as the 5XFAD mouse model researchgate.netnih.govresearchgate.net. Overexpression of this compound through lentiviral delivery has been confirmed by detecting the expression of the delivered gene (e.g., GFP-neurogranin) in the targeted brain regions researchgate.net. This approach has demonstrated that increasing this compound expression can rescue amyloid-beta (Aβ)-induced synaptic deficits and restore synaptic transmission researchgate.net. Overexpression of this compound in vivo has also been shown to enhance levels of postsynaptic density protein-95 (PSD-95) and phosphorylated CaMKII in the CA1 region of the hippocampus researchgate.net.

Behavioral Phenotyping in Animal Models (e.g., Spatial Learning, Memory, Motor Function)

Behavioral phenotyping is a critical component of in vivo this compound research, assessing the impact of genetic manipulations or overexpression on various behaviors. A wide array of tests is used to evaluate cognitive functions, particularly spatial learning and memory, and motor function.

Spatial learning and memory are commonly assessed using tasks like the Morris water maze and the Barnes circular maze aimspress.commybiosource.comnih.gov. As mentioned, Ng KO mice show significant deficits in these tasks nih.govimrpress.com. Automated behavioral phenotyping systems, such as the IntelliCage, allow for the assessment of various behaviors, including spatial learning, memory, and exploratory behavior, in a less human-handling-dependent manner frontiersin.org. Studies using such systems can reveal deficits in attention and working memory in models with altered this compound levels frontiersin.org.

Motor function is evaluated through tests that measure general motor activity, coordination, and balance nih.govnih.gov. While some studies report normal motor function in Ng KO mice, others have identified impairments nih.govnih.gov. Other behavioral domains assessed include anxiety-like behavior (e.g., in the light-dark transition test and open field test), social behavior, and sensorimotor gating researchgate.netimrpress.comresearchgate.netnih.gov. These comprehensive behavioral analyses provide insights into the broader neurological impact of altered this compound expression.

Table 1: Summary of Experimental Models and Key Findings

Experimental ModelTypeKey Findings Related to this compound
Cultured Hippocampal NeuronsIn VitroThis compound expression regulated by synaptic activity; promotes synaptogenesis; lentiviral overexpression increases synaptic density. nih.gov
Cell-Free Biochemical AssaysIn VitroThis compound binds calmodulin in a calcium-sensitive manner; alters calmodulin calcium binding kinetics; influences calmodulin availability. diva-portal.orgnih.gov
This compound Knockout MiceIn VivoImpaired spatial learning and memory; hyperactivity; anxiety-like behavior; impaired social skills; motor dysfunction; altered pain sensitivity; deficits in hippocampal LTP. frontiersin.orgresearchgate.netnih.govplos.orgimrpress.comresearchgate.netnih.gov
Lentiviral this compound OverexpressionIn VivoEnhances cognitive function; rescues Aβ-induced synaptic deficits; restores synaptic transmission; increases PSD-95 and phosphorylated CaMKII levels. researchgate.netresearchgate.netnih.govresearchgate.net

Table 2: Calmodulin-Neurogranin Binding Affinity

ConditionMethodDissociation Constant (KD)Source
Ca2+-depletedSPR480 nM diva-portal.org
Ca2+-saturatedSPR19 μM diva-portal.org
Not specifiedMST890 nM diva-portal.org

Electrophysiological Techniques

Electrophysiology is a crucial tool for investigating the functional impact of this compound on neuronal activity and synaptic communication. These techniques allow researchers to measure changes in electrical properties of neurons and synapses, providing insights into how this compound influences synaptic strength and plasticity.

Measurement of Synaptic Plasticity (LTP, LTD)

Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity considered fundamental to learning and memory. nih.govfrontiersin.org Electrophysiological measurements are used to assess the induction and maintenance of LTP and LTD in the presence or absence of this compound. Studies have shown that this compound is involved in the regulation of hippocampal synaptic plasticity. nih.gov Overexpression of this compound has been found to enhance synaptic transmission in an LTP-like manner, while its knockdown can block LTP. nih.gov This suggests that this compound is required for LTP induction. nih.govnih.gov this compound-mediated synaptic potentiation can also mimic and occlude LTP. nih.govnih.gov

This compound influences the balance between LTP and LTD, a process known as metaplasticity. frontiersin.org Research indicates that this compound regulates metaplasticity by shifting the threshold for LTP and LTD induction. Increasing this compound levels in hippocampal neurons can lower the threshold for LTP and raise the threshold for LTD. frontiersin.org This regulation of synaptic plasticity balance by this compound is thought to occur through the localized targeting of calmodulin within dendritic spines. frontiersin.orgplos.org

Studies using this compound-deficient mice (Ng-/-) have shown attenuated LTP, supporting the role of this compound in promoting the propensity to express LTP. jneurosci.org The diminished calcium dynamics observed in these mice are considered a likely cause of their decreased ability to undergo LTP. jneurosci.org

This compound phosphorylation also fine-tunes LTP expression. A this compound mutant unable to be phosphorylated at serine 36 could not potentiate synaptic transmission in rat CA1 hippocampal neurons and resulted in sub-maximal LTP expression, indicating that phosphorylation is required for this compound-mediated potentiation and is essential for maximum LTP expression. nih.gov

Analysis of Synaptic Transmission and Strength

Electrophysiological techniques are also used to analyze the basic properties of synaptic transmission and strength, and how this compound affects these. This compound has been shown to enhance postsynaptic sensitivity and increase synaptic strength in an activity- and NMDAR-dependent manner. nih.gov Overexpression of this compound enhances synaptic transmission. nih.gov This potentiation is activity-dependent, NMDAR-dependent, and CaMKII-dependent, mimicking LTP. nih.gov The interaction between this compound and calmodulin is required for this potentiation. nih.gov

Molecular and Biochemical Analysis Techniques

Molecular and biochemical techniques are essential for studying this compound's expression levels, localization, post-translational modifications, and interactions with other proteins.

Immunoblotting and Immunohistochemistry

Immunoblotting (Western blotting) and immunohistochemistry are widely used to detect and quantify this compound protein levels and determine its cellular and subcellular localization. Immunoblotting of brain extracts and neuronal cell cultures has been used to study the developmental expression of this compound, showing it is developmentally regulated with an abrupt increase between 2 and 3 weeks of age in rats. nih.gov

Immunohistochemistry reveals the specific localization of this compound in the adult rat telencephalon, primarily in the cell bodies and dendritic processes of neurons in areas like the cerebral cortex, hippocampus, and striatum. nih.gov this compound immunoreactivity is nearly absent in regions like the thalamus, cerebellum, and brain stem. nih.gov This dendritic localization is a characteristic shared with type I PKC isozyme, suggesting a possible role for this compound in transducing PKC activation signals at the postsynaptic level. nih.gov

These techniques are also used in studies examining this compound levels in the context of diseases like Alzheimer's disease (AD). Immunoblotting can confirm reduced this compound levels in brain tissue from AD cases, supporting immunohistochemical findings. ucl.ac.uk Immunohistochemistry in the cortex has also revealed colocalization between alpha-synuclein (B15492655) and this compound in mouse models. nih.gov Antibodies against this compound are commercially available and validated for use in Western Blot and Immunohistochemistry applications across different species like human, mouse, and rat. abcam.comthermofisher.comrndsystems.com

Mass Spectrometry for Proteomic Analysis

Mass spectrometry (MS)-based proteomic techniques are powerful tools for studying global protein profiles and identifying specific proteins and peptides, including this compound and its fragments. nih.govucsd.edu This approach has been used to characterize this compound, particularly in biological fluids like cerebrospinal fluid (CSF) and plasma. nih.govresearchgate.net

Hybrid immunoaffinity-mass spectrometry (HI-MS) has been employed to identify endogenous this compound peptides in human plasma and CSF. nih.govresearchgate.net Studies have identified several endogenous this compound peptides in plasma, some of which are unique to plasma and not detectable in CSF. nih.gov However, the this compound peptide 48-76 (Ng48-76), which is significantly increased in AD CSF and is the dominant peptide in human brain tissue, was not found in plasma. nih.gov MS detection in CSF from AD patients has revealed that endogenous this compound fragments often represent approximately half of the C-terminus and typically lack the IQ structural domain. researchgate.net

Proteomic analysis using techniques like isotope-coded affinity tags (ICAT) combined with 2-dimensional liquid chromatography/tandem mass spectrometry (2D-LC/MS/MS) has been used to study the compositional changes induced by this compound expression in neuronal cells. nih.govresearchgate.net This type of analysis can reveal changes in the expression of functionally related proteins, providing insights into this compound's role in processes like neuron development. nih.gov Mass spectrometry imaging has also shown derangements in this compound in mouse models of Alzheimer's disease. chemrxiv.orgacs.org

Co-immunoprecipitation for Protein-Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions, including those involving this compound. core.ac.ukmtoz-biolabs.com This method utilizes an antibody to isolate a target protein (this compound) and any proteins that are bound to it from a sample. The presence of interacting proteins in the isolated complex is then typically detected by Western blot using antibodies specific to the potential binding partners. activemotif.com

Co-IP studies have confirmed the interaction between this compound and other proteins, such as alpha-synuclein, in the human superior temporal cortex. nih.gov Research has shown a decreased interaction between alpha-synuclein and this compound in patients with Parkinson's disease compared to controls. nih.gov

Co-immunoprecipitation is considered a powerful method for studying protein interactions, offering high specificity and the ability to study interactions under conditions that approximate physiological environments. mtoz-biolabs.com However, it is predominantly effective in detecting direct interactions and may not efficiently capture indirect interactions mediated by intermediate proteins. mtoz-biolabs.com Specialized kits and protocols exist for Co-IP, including those optimized for studying nuclear protein complexes, which can be challenging due to the labile nature of these interactions. activemotif.com

This compound is a neuron-specific, postsynaptic protein involved in synaptic function and plasticity. Research into this compound utilizes a variety of experimental methodologies and research models to understand its roles and mechanisms.

Microscopic Imaging (e.g., Confocal, Electron Microscopy)

Microscopic imaging techniques, such as confocal and electron microscopy, are crucial for visualizing the localization of this compound within neurons and observing the morphological changes associated with its function. Confocal microscopy is commonly used to image the morphology of immune cells in three dimensions (3D) by acquiring z-stacks, which is key for 3D analysis and can provide deeper insight into cell shape frontiersin.org. In neuroimmunology, confocal microscopy is frequently employed to analyze the density, distribution, and morphology of different cell types and their interactions frontiersin.org. Immunostaining is a widely used method to label cells of interest for visualization across various sample types, including animal models and human postmortem central nervous system tissue frontiersin.org.

Studies investigating this compound often combine molecular biology, electrophysiology, and microscopy to explore its role in synaptic function and plasticity nih.gov. For instance, confocal microscopy has been used to visualize transfected cells expressing this compound-siRNA and GFP, allowing for the assessment of endogenous this compound levels nih.gov. Figure 8A in one study shows representative confocal images from organotypic hippocampal slices, illustrating cells co-expressed with pSuper plasmid (containing Ng-siRNA) and GFP, followed by immunostaining for this compound nih.gov. Line plot analysis of this compound and GFP signals can then be performed to quantify protein levels in transfected versus non-transfected neurons nih.gov.

Electron microscopy, particularly immunogold electron microscopy, is employed to study the ultrastructural localization of this compound within hippocampal slices nih.gov. Correlative Light and Electron Microscopy (CLEM) is a promising method for investigating relationships between structures imaged with confocal microscopy and their ultrastructural details using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) frontiersin.org. This allows for mapping electron microscopic detail onto a three-dimensional light microscopic image of a neuron nih.gov. For example, SEM has been used to assess morphological changes in the olfactory epithelium in studies related to this compound expression mdpi.com. The morphology of olfactory organs can be assessed using scanning electron microscopy, with samples processed through fixation, post-fixation, dehydration, and critical-point drying mdpi.com.

Confocal microscopy can also be used to image immunoreaction against proteins like this compound and tubulin mdpi.com. Z-projections of confocal images can show the distribution of these proteins in specific brain regions, such as the olfactory organ mdpi.com. For cell reconstruction in studies involving this compound, confocal microscopes are used to acquire images with specific settings for section thickness, objective, pinhole, gain, and offset mdpi.com. These images are then processed, often involving manual montage or stitching of multiple fields to create a single mosaic image covering the entire tissue slice mdpi.com. Double labeling for this compound and other markers, such as CaMKII, can be visualized using confocal microscopy to show colocalization mdpi.com.

Mass spectrometry imaging is another technique that has shown derangements in this compound in mouse models chemrxiv.orgacs.org.

Computational and Mathematical Modeling Approaches

Computational and mathematical modeling approaches are increasingly important in neuroscience, including studies related to proteins like this compound, to understand complex biological systems and interpret experimental data ucl.ac.uknih.gov. These models can range from abstract representations focusing on key features to detailed descriptions of specific pathway dynamics nih.gov. Mathematical models can quantitatively address characteristics of biological conversions and are often intertwined with computational modeling ucl.ac.uk.

Computational modeling plays an accepted and significant role in neuroscience, although it encompasses different approaches, including those interested in description and those also focused on function ucl.ac.uk. Mathematical modeling, a form of computational modeling, addresses characteristics in a quantitative manner ucl.ac.uk. These approaches require abstraction from underlying detail, and particular instances of computational models are mathematical models ucl.ac.uk.

Nonlinear dynamical models have significantly contributed to the understanding of brain activity and disorders nih.gov. Appropriately validated and optimized mathematical models can provide mechanistic explanations for brain structure properties and neuronal dynamics observed through techniques like neuroimaging nih.gov. Exploring the parameter space of models and testing hypotheses using methods from nonlinear dynamical systems and statistical physics can assist in classifying and predicting brain states nih.gov.

Computational models can be used to simulate the behavior of signaling pathways and molecular interactions involving proteins like this compound nih.gov. They can help in understanding how this compound interacts with other molecules, such as calmodulin, and how these interactions influence synaptic plasticity nih.gov. Mechanistic computational models have been set up based on mathematical modeling to study such interactions researchgate.net.

Model-based approaches can establish links between empirically discovered phenomena and abstract concepts like attractors, multistability, bifurcations, and synchronization nih.gov. This mathematical description allows for the comparison and differentiation of brain structure and dynamics in health and disease, where model parameters and dynamical regimes can potentially serve as biomarkers nih.gov. Computational modeling can also be used for the development and testing of personalized treatments for diseases nih.gov.

The development of pathway models often involves an iterative process where an initial model is constructed based on existing data, including microscopic images and kinetic parameters nih.gov. This model is then refined based on new experimental data and used to make predictions that are tested experimentally nih.gov.

Computational modeling of neuroscience applications also includes areas like the glymphatic system and neurodegenerative diseases, utilizing methods such as finite element methods and network neurodegeneration models simula.no. Books are available that bridge tools in medical imaging and neuroscience with the numerical solution of brain modeling partial differential equations (PDEs), providing a foundation for patient-specific simulations simula.no.

Future Directions and Research Perspectives

Elucidating the Full Spectrum of Neurogranin's Protein-Protein Interactions

While the interaction between this compound and calmodulin is well-established, understanding the complete network of proteins with which this compound interacts is crucial for a comprehensive understanding of its cellular functions. Future studies aim to identify novel binding partners and map the dynamic nature of these interactions under different physiological and pathological conditions. This includes investigating how this compound interacts with other synaptic proteins, signaling molecules, and components of the cytoskeleton. Elucidating these interactions can reveal new pathways influenced by this compound and provide insights into its regulatory mechanisms within the synapse and beyond. Research has already indicated interactions with proteins like alpha-synuclein (B15492655), which are relevant in neurodegenerative contexts like Parkinson's disease. nih.gov Further studies are needed to determine the cellular location and functional consequences of such interactions, particularly in relation to calcium signaling and this compound phosphorylation. nih.gov

Investigating Novel Post-Translational Modifications and their Functional Roles

This compound is known to undergo post-translational modifications (PTMs), such as phosphorylation by PKC, which affects its interaction with calmodulin. mdpi.combiorxiv.orgnih.govnih.gov However, the full repertoire of PTMs on this compound and their specific functional consequences remain to be fully explored. Future research will likely employ advanced proteomic techniques to identify novel PTMs, including glycosylation, acetylation, ubiquitination, and oxidation. nih.govresearchgate.netwikipedia.org Investigating how these modifications influence this compound's localization, stability, protein interactions, and ultimately, its role in synaptic plasticity and neuronal signaling is a critical area. Understanding the enzymes that catalyze these modifications and the cellular conditions under which they occur can provide potential targets for therapeutic intervention. Studies have already identified disulfide bridges and other modifications on full-length this compound in brain tissue. nih.gov

Exploring this compound's Role in Diverse Neurological Processes Beyond Synaptic Plasticity

Although this compound is primarily known for its role in synaptic plasticity, emerging evidence suggests its involvement in other neurological processes. Future research will investigate its potential functions in areas such as neuroinflammation, neurodevelopment, axonal transport, and glial cell function. For example, exploring the relationship between this compound levels and neuroinflammatory markers like CHI3L1 (YKL-40) could provide insights into its role in neuroinflammatory responses in diseases like AD. imrpress.com Furthermore, investigating its expression and function during different stages of brain development and in various neuronal and non-neuronal cell types could reveal novel roles beyond mature synaptic function.

Developing Targeted Experimental Interventions to Modulate this compound Activity or Expression

The potential of this compound as a therapeutic target for cognitive disorders necessitates the development of tools and strategies to modulate its activity or expression. Future research will focus on designing and testing targeted interventions, such as small molecules, peptides, or gene therapy approaches, that can specifically enhance or inhibit this compound function or regulate its expression levels. researchgate.net The aim is to evaluate the efficacy of these interventions in restoring synaptic function and improving cognitive outcomes in preclinical models of neurodegenerative diseases. Understanding the implications of altering this compound activity through pharmacological or gene therapies may yield novel avenues for addressing synaptic loss and cognitive deterioration. aimspress.comresearchgate.net

Understanding the Precise Mechanisms of this compound Export from Neurons

This compound is found in the cerebrospinal fluid, suggesting its export from neurons. imrpress.comnih.gov However, the precise mechanisms by which this compound is released from neurons into the extracellular space are not fully understood. Future research will investigate the cellular pathways involved in this compound export, including potential unconventional secretion mechanisms or release via extracellular vesicles. nih.gov Identifying the molecular machinery and regulatory signals governing this process is important for understanding how this compound becomes a detectable biomarker in CSF and could potentially shed light on mechanisms of synaptic protein turnover and release in both health and disease. Studies suggest that this compound and its C-terminal fragments can bind to heparin via a heparin-binding motif, which might be relevant for their export mechanism from neurons. nih.govnih.gov

Advanced Animal Models for Deeper Mechanistic Insights into Disease Pathophysiology

While existing animal models have provided valuable insights into this compound's function, the development and utilization of more sophisticated animal models are crucial for a deeper understanding of its role in the pathophysiology of neurological diseases. frontiersin.orgmdpi.com Future research will involve generating and characterizing animal models with specific genetic manipulations of this compound, such as conditional knockouts or knock-ins of modified this compound variants, to study the impact on synaptic function, cognitive behavior, and disease progression. frontiersin.orgmdpi.com Utilizing animal models that better recapitulate specific aspects of human neurodegenerative diseases, such as those with amyloid and tau pathology, in conjunction with this compound manipulations, will be essential for testing therapeutic strategies targeting this compound. frontiersin.orgmdpi.comchemrxiv.orgacs.org

Q & A

Basic Research Questions

Q. What experimental designs are optimal for studying neurogranin’s role in synaptic dysfunction in neurodegenerative diseases?

  • Methodological Answer: Longitudinal cohort studies combining neuroimaging (e.g., MRI for brain volume analysis) and biofluid biomarkers (e.g., CSF or plasma this compound) are effective. For example, studies using general linear regression to correlate this compound levels with hippocampal atrophy or cognitive decline, while adjusting for covariates like age, sex, and education, provide robust insights . Baseline comparisons across diagnostic groups (e.g., controls, MCI, Alzheimer’s) with ANOVA and ROC curve analyses can assess diagnostic accuracy .

Q. How can this compound levels be reliably quantified in biofluids, and what are key methodological considerations?

  • Methodological Answer: ELISA is the gold standard, but protocols must address pre-analytical variables (e.g., plasma vs. CSF handling, anticoagulant effects). For plasma, dilution factors (e.g., citrate vs. heparin) significantly impact measured concentrations; undiluted citrate plasma shows higher sensitivity . Replicate measurements and background subtraction are critical to minimize variability. Antibody specificity (e.g., targeting non-phosphorylated vs. Ser36-phosphorylated this compound) must be validated via Western blot or immunohistochemistry .

Q. What statistical approaches address confounding factors when linking this compound to cognitive outcomes?

  • Methodological Answer: Multivariate linear regression models adjusting for age, sex, and education are standard. Quartile-based stratification of this compound levels can reveal dose-dependent effects on cognitive decline rates. Sensitivity analyses across subgroups (e.g., healthy controls vs. disease cohorts) help isolate this compound-specific associations .

Advanced Research Questions

Q. How do this compound’s interactions with calmodulin and PKC phosphorylation impact synaptic plasticity, and what methods elucidate these mechanisms?

  • Methodological Answer: Molecular dynamics simulations and mutagenesis studies identify critical regions, such as the acidic domain in this compound that destabilizes calmodulin-calcium binding. Phosphorylation at Ser36 by PKC abolishes calmodulin binding, which can be studied using phospho-specific antibodies in Western blotting or immunohistochemistry . Cell fractionation (e.g., separating cytoplasmic, membrane, and postsynaptic density fractions) confirms subcellular localization .

Q. What explains contradictory findings in this compound’s diagnostic utility across Alzheimer’s, Parkinson’s, and Creutzfeldt-Jakob disease (CJD)?

  • Methodological Answer: Disease-specific synaptic degeneration patterns influence this compound’s biomarker performance. In CJD, this compound correlates inversely with survival time and co-localizes with tau and PSD-95 loss, whereas in Alzheimer’s, it reflects early synaptic disruption. Cross-validation in independent cohorts and meta-analyses of large datasets can resolve discrepancies .

Q. How can multi-omics approaches enhance understanding of this compound’s role in neuropsychiatric disorders like schizophrenia?

  • Methodological Answer: Integrating GWAS data (e.g., NRGN gene variants) with proteomic profiles of synaptic proteins (e.g., this compound, PSD-95) and transcriptomic data from post-mortem brain tissue identifies pathways linking this compound dysregulation to cognitive deficits. CRISPR-based gene editing in neuronal cell models can test functional impacts of NRGN polymorphisms .

Q. What are the challenges in standardizing this compound measurements across heterogeneous cohorts, and how can they be mitigated?

  • Methodological Answer: Harmonizing protocols for sample collection (e.g., CSF centrifugation speed), storage (e.g., freeze-thaw cycles), and assay calibration (e.g., using uniform reference standards) is essential. Collaborative consortia, such as the Alzheimer’s Disease Neuroimaging Initiative (ADNI), provide frameworks for data sharing and method validation .

Methodological Pitfalls and Solutions

  • Pitfall: Small subgroup sizes leading to false-positive associations.
    Solution: Power calculations during study design and replication in independent cohorts (e.g., using datasets like the European CJD Surveillance Network) .
  • Pitfall: Cross-reactivity of antibodies with this compound fragments.
    Solution: Use antibodies validated for specific epitopes (e.g., ADxNGCI2 for full-length this compound) and confirm findings with orthogonal methods like mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.